molecular formula C25H22BrNO4 B11278746 5-(3-bromophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3-bromophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11278746
M. Wt: 480.3 g/mol
InChI Key: ANNDPSQRHBVUEE-UHFFFAOYSA-N
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Description

5-(3-bromophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrol-2-one core substituted with bromophenyl, hydroxy, methoxybenzyl, and methoxyphenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrol-2-one Core: The pyrrol-2-one core can be synthesized via a cyclization reaction involving an appropriate precursor such as an α,β-unsaturated carbonyl compound.

    Substitution Reactions: The introduction of the bromophenyl, hydroxy, methoxybenzyl, and methoxyphenyl groups can be achieved through various substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrol-2-one core, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, although specific studies are required to confirm these effects.

Industry

In material science, the compound can be used in the development of novel materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism by which 5-(3-bromophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like hydroxy and methoxy can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(3-chlorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure with a chlorine atom instead of bromine.

    5-(3-fluorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromophenyl group in 5-(3-bromophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one imparts unique reactivity compared to its chloro- and fluoro- analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s chemical behavior and interactions.

Properties

Molecular Formula

C25H22BrNO4

Molecular Weight

480.3 g/mol

IUPAC Name

2-(3-bromophenyl)-4-hydroxy-3-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-5-one

InChI

InChI=1S/C25H22BrNO4/c1-30-20-10-6-16(7-11-20)15-27-23(18-4-3-5-19(26)14-18)22(24(28)25(27)29)17-8-12-21(31-2)13-9-17/h3-14,23,28H,15H2,1-2H3

InChI Key

ANNDPSQRHBVUEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)Br

Origin of Product

United States

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